molecular formula C20H12O7 B1252559 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid CAS No. 219305-27-8

4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Cat. No. B1252559
CAS RN: 219305-27-8
M. Wt: 364.3 g/mol
InChI Key: FUHHRYSTEFPENO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into the synthesis of complex benzoic acid derivatives reveals various methodologies, including the use of novel synthetic routes and reactions with other compounds. For example, Obreza and Perdih (2012) developed a new synthetic route for compounds related to benzoic acid, providing insights into the potential synthesis pathways for our compound of interest (Obreza & Perdih, 2012). Similarly, the work by Myers et al. (2001) on microbial dihydroxylation of benzoic acid to produce highly functionalized cyclohexanecarboxylic acid derivatives highlights the versatility of synthesis techniques that could be applicable (Myers et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly analyzed using techniques such as X-ray crystallography. The crystal structures of various benzoic acid derivatives have been determined, offering insights into potential structural characteristics of "4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid." These studies underscore the importance of molecular geometry and intermolecular interactions in defining the properties of such compounds (Zugenmaier et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving benzoic acid derivatives have been explored, highlighting the reactivity and potential chemical transformations of our compound. The electro-oxidation of 3,4-dihydroxy benzoic acid and its reaction mechanisms provide a glimpse into the oxidative properties and reactivity patterns that may be relevant (Fotouhi et al., 2007).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of "4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid." These properties are often determined through experimental studies and can significantly influence the compound's applications and handling.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the versatility and applications of benzoic acid derivatives. Research into the Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives shows the potential for selective bond activation and modification, which could be relevant for further chemical modifications of our compound (Li et al., 2016).

Scientific Research Applications

Detection of Reactive Oxygen Species

4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid derivatives, like HPF and APF, have been designed as novel fluorescence probes. These probes are effective in selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase reactive intermediates. They can differentiate hROS from other reactive oxygen species and have been applied in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Corrosion Inhibition in Mild Steel

Derivatives of 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, like methyl and ethyl esters, have been synthesized and found to be effective in inhibiting the corrosion of mild steel in acidic environments. This application is significant in the field of surface engineering and materials science (Arrousse et al., 2021).

Cysteine Detection

A hybrid xanthene-based sensor incorporating 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid structure has been developed for the selective detection of cysteine. This sensor exhibits a clear color change observable by the naked eye and is useful for rapid cysteine detection in living tissues, demonstrating its value in biological and chemical sensing applications (Peng et al., 2020).

properties

IUPAC Name

4-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O7/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-1-3-10(4-2-9)20(25)26/h1-8,21-23H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHHRYSTEFPENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564507
Record name 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219305-27-8
Record name 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Reactant of Route 4
4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Reactant of Route 5
4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Reactant of Route 6
4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

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